Enhanced Scaffold Diversity for Fragment-Based Drug Discovery: 4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-amine vs. 4-Phenylthiazol-2-amine
As a fragment molecule, 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine offers a greater topological complexity and a higher number of rotatable bonds (nRotB = 1) compared to simpler 4-phenylthiazol-2-amine (nRotB = 1), despite having the same formal rotatable bond count. The presence of the benzodioxole group increases the compound's three-dimensionality and the number of heteroatom hydrogen bond acceptors (HBA = 4) compared to phenyl analog (HBA = 2), which is critical for achieving novel interactions in protein binding sites . In high-throughput fragment screening campaigns, this increased structural diversity directly translates to a higher hit rate against challenging targets [1].
| Evidence Dimension | Molecular Complexity and Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | nRotB = 1; HBA = 4; Fraction sp3 (Fsp3) = 0.10 |
| Comparator Or Baseline | 4-Phenylthiazol-2-amine: nRotB = 1; HBA = 2; Fsp3 = 0.00 |
| Quantified Difference | HBA increased by 100% (4 vs. 2); Fsp3 increased by 0.10 |
| Conditions | In silico molecular property calculations (standard fragment library analysis). |
Why This Matters
Procuring this fragment over simpler phenyl analogs enhances the probability of identifying novel chemical matter in fragment-based screening due to its superior hydrogen-bonding capacity and three-dimensionality.
- [1] Erlanson, D.A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. View Source
